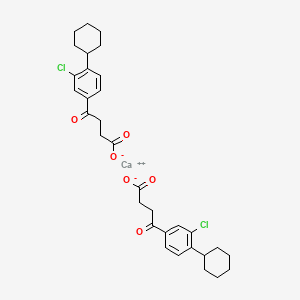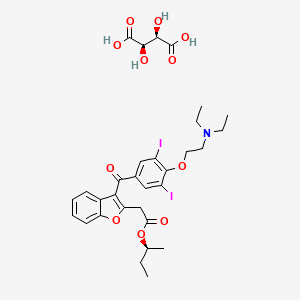
Buthionine sulfoximine
Vue d'ensemble
Description
La buthionine sulfoximine est un dérivé de sulfoximine connu pour sa capacité à réduire les niveaux de glutathion. Elle est principalement étudiée comme un adjuvant en chimiothérapie pour le traitement du cancer. Le composé inhibe la gamma-glutamylcystéine synthétase, l’enzyme requise dans la première étape de la synthèse du glutathion .
Applications De Recherche Scientifique
La buthionine sulfoximine a un large éventail d’applications en recherche scientifique :
Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Le composé est utilisé pour étudier le rôle du glutathion dans les processus cellulaires et le stress oxydatif.
Mécanisme D'action
La buthionine sulfoximine exerce ses effets en inhibant la gamma-glutamylcystéine synthétase, l’enzyme responsable de la première étape de la synthèse du glutathion. Cette inhibition entraîne une diminution des niveaux de glutathion, ce qui augmente à son tour le stress oxydatif dans les cellules. Le composé cible les cellules cancéreuses en les rendant plus sensibles aux dommages oxydatifs et en améliorant l’efficacité des médicaments de chimiothérapie .
Composés similaires :
L-Buthionine sulfoximine : Un inhibiteur spécifique de la gamma-glutamyl synthétase.
DL-Buthionine-(S,R)-sulfoximine : Une autre variante utilisée en recherche.
Comparaison : La this compound est unique en sa capacité à inhiber spécifiquement la gamma-glutamylcystéine synthétase, ce qui en fait un outil précieux à la fois en recherche et en milieu clinique. Comparée à d’autres composés similaires, elle a montré une efficacité significative pour épuiser les niveaux de glutathion et améliorer les effets de la chimiothérapie .
Safety and Hazards
Orientations Futures
BSO is being investigated for its potential in cancer treatment. It’s reported to increase the sensitivity of cancer cells to neoplastic agents . BSO nanoformulations are envisaged as potential chemotherapeutics . Furthermore, BSO has been used in trials studying the treatment of Neuroblastoma and Melanoma .
Analyse Biochimique
Biochemical Properties
Buthionine sulfoximine plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step of glutathione synthesis . By reducing glutathione levels, this compound affects various cellular processes that rely on this antioxidant. The compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing their activity and the overall redox state of the cell .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces oxidative stress by depleting glutathione levels, leading to increased reactive oxygen species (ROS) production . This oxidative stress can trigger apoptosis in cancer cells, making this compound a potential adjuvant in cancer therapy . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in glutathione synthesis, resulting in lower intracellular glutathione levels. The reduced glutathione levels impair the cell’s ability to detoxify reactive oxygen species, leading to oxidative stress and potential cell death . This compound also affects gene expression by modulating the activity of transcription factors sensitive to the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known to induce oxidative stress and DNA damage in a time-dependent manner . Studies have shown that prolonged exposure to this compound leads to sustained depletion of glutathione and increased oxidative damage . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively deplete glutathione levels without causing significant toxicity . Higher doses of this compound can lead to adverse effects such as cataract formation and increased oxidative stress . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutathione synthesis and metabolism. By inhibiting gamma-glutamylcysteine synthetase, the compound disrupts the synthesis of glutathione, leading to alterations in the cellular redox state . This disruption affects various metabolic processes, including detoxification of reactive oxygen species and maintenance of cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to be cell-permeable, allowing it to effectively inhibit intracellular gamma-glutamylcysteine synthetase . The distribution of this compound within tissues can influence its efficacy and toxicity, as it needs to reach target cells to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with gamma-glutamylcysteine synthetase and other enzymes involved in glutathione metabolism . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its effectiveness in modulating cellular redox balance .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La buthionine sulfoximine peut être synthétisée par diverses réactions chimiques. Une méthode courante consiste à faire réagir la buthionine avec la sulfoximine dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et des conditions spécifiques de température et de pression pour assurer l’obtention du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des réacteurs chimiques à grande échelle où les réactifs sont combinés dans des conditions optimisées. Le processus est surveillé pour maintenir la pureté et le rendement du composé. Des techniques avancées telles que la chromatographie et la cristallisation sont utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La buthionine sulfoximine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Elle peut être réduite pour former l’amine correspondante.
Substitution : La this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les dérivés substitués de la this compound .
Comparaison Avec Des Composés Similaires
L-Buthionine sulfoximine: A specific gamma-glutamyl synthetase inhibitor.
DL-Buthionine-(S,R)-sulfoximine: Another variant used in research.
Comparison: Buthionine sulphoximine is unique in its ability to specifically inhibit gamma-glutamylcysteine synthetase, making it a valuable tool in both research and clinical settings. Compared to other similar compounds, it has shown significant efficacy in depleting glutathione levels and enhancing the effects of chemotherapy .
Propriétés
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044434 | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Buthionine sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5072-26-4 | |
| Record name | Buthionine sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buthionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12870 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5072-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)

![2-[(2s)-3-[[1-(1h-Indol-3-Yl)-2-Methyl-Propan-2-Yl]amino]-2-Oxidanyl-Propoxy]benzenecarbonitrile](/img/structure/B1668019.png)










